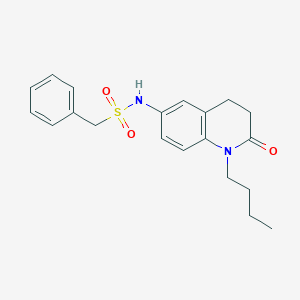
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-phenylmethanesulfonamide is a synthetic organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This compound belongs to the class of quinoline derivatives and has shown promise in various therapeutic applications, including anti-cancer and anti-inflammatory activities.
Chemical Characteristics
The compound's molecular characteristics are crucial for understanding its biological activity. Here are some key properties:
| Property | Value |
|---|---|
| Molecular Weight | 366.46 g/mol |
| Molecular Formula | C22H26N2O3 |
| LogP | 4.4262 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 46.17 Ų |
These properties indicate a moderate lipophilicity and potential for membrane permeability, which are important factors in drug design and efficacy.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound is believed to inhibit various enzymes and receptors involved in critical cellular processes, particularly those associated with cancer cell proliferation and survival.
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication and repair mechanisms, leading to increased apoptosis in cancer cells.
- Receptor Modulation : It may also act on certain receptors that mediate inflammatory responses, thereby reducing inflammation and associated pain.
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Anti-Cancer Activity
A study demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
Research indicated that this compound could significantly reduce the production of pro-inflammatory cytokines in vitro. The inhibition of NF-kB signaling pathways was noted as a potential mechanism for its anti-inflammatory effects.
Case Studies
- Case Study 1 : In a preclinical trial involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability compared to untreated controls. This suggests strong potential as an anti-cancer agent.
- Case Study 2 : A study on inflammatory bowel disease models showed that administration of this compound led to significant reductions in disease severity scores and inflammatory markers compared to placebo groups.
Propiedades
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-13-22-19-11-10-18(14-17(19)9-12-20(22)23)21-26(24,25)15-16-7-5-4-6-8-16/h4-8,10-11,14,21H,2-3,9,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBVJYAIXZTOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













